5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline
Overview
Description
5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline is an organic compound characterized by the presence of trifluoromethyl groups and a piperidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of trifluoromethyl groups into organic compounds . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline can be compared with other trifluoromethylated compounds, such as:
4-Trifluoromethyl-piperidine: Similar in structure but lacks the aromatic ring.
Trifluoromethyl ketones: These compounds have different functional groups and properties.
Trifluoromethylated arenes: These compounds have trifluoromethyl groups attached to aromatic rings but may not have the piperidine ring . The uniqueness of this compound lies in its combination of trifluoromethyl groups and the piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F6N2/c14-12(15,16)8-3-5-21(6-4-8)11-2-1-9(7-10(11)20)13(17,18)19/h1-2,7-8H,3-6,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBDURJFYHOORY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372609 | |
Record name | ZINC00126897 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-70-0 | |
Record name | ZINC00126897 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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